molecular formula C16H13BrO2 B6343754 (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1381931-17-4

(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B6343754
CAS RN: 1381931-17-4
M. Wt: 317.18 g/mol
InChI Key: MZGZWEDIOIEKMI-CMDGGOBGSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as 3-bromo-3-methoxybenzene prop-2-en-1-one, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzene family and is composed of a bromine atom, a methoxy group, and a prop-2-en-1-one group. This compound has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, biochemistry, pharmacology, and toxicology.

Scientific Research Applications

(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been studied for its potential applications in a wide range of scientific fields. It has been used as a building block in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been studied for its potential use in biochemistry and pharmacology, as it has been shown to possess antimicrobial and antifungal properties. Additionally, it has been studied for its potential use in toxicology, as it has been shown to possess antibacterial and antifungal properties.

Mechanism of Action

The exact mechanism of action of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of certain compounds, such as amino acids and fatty acids. Additionally, it is believed to interact with certain proteins in the body, which may lead to the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies have shown that it may have potential applications in the treatment of certain diseases, such as cancer. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one in laboratory experiments is its relative ease of synthesis. Additionally, it can be used in a wide range of scientific fields, including organic synthesis, biochemistry, pharmacology, and toxicology. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and its effects on humans and other organisms have not yet been fully studied, so its safety is not yet known.

Future Directions

The potential future directions for (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of certain diseases. Additionally, further research is needed to determine the exact mechanism of action of this compound, as well as its potential toxicity. Finally, further research is needed to determine the optimal conditions for the synthesis of this compound, as well as the most effective methods for its use in laboratory experiments.

Synthesis Methods

The synthesis of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a multi-step process that involves the use of various organic reagents. The first step is the formation of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-onethoxyphenylmagnesium bromide, which is formed by reacting (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-onethoxyphenol with magnesium bromide in an inert solvent. This intermediate compound is then reacted with ethyl prop-2-en-1-oate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an inert solvent, such as dichloromethane.

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZWEDIOIEKMI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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